molecular formula C8H10ClN3O4 B2660646 ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1004644-11-4

ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No. B2660646
CAS RN: 1004644-11-4
M. Wt: 247.64
InChI Key: GOLKUBAJTISWNS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods. The purpose of

Mechanism Of Action

The mechanism of action of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is not well understood. However, it is believed that this compound may inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has potential anticancer and antifungal activity. However, the biochemical and physiological effects of this compound are not well understood.

Advantages And Limitations For Lab Experiments

One of the significant advantages of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is its potential applications in various scientific research areas. However, one of the limitations is the lack of understanding of its mechanism of action and the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the research on ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate. One of the directions is to explore the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research is needed to investigate the potential applications of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate in the development of new anticancer and antifungal agents. Furthermore, the synthesis of new derivatives of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate with improved activity can be explored. Overall, the research on ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has significant potential for the development of new therapeutic agents.
In conclusion, ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has potential applications in various scientific research areas. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research is needed to investigate the potential applications of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate in the development of new therapeutic agents.

Synthesis Methods

Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate can be synthesized using different methods. One of the most common methods is the reaction of ethyl acetoacetate with 4-chloro-3-nitropyrazole in the presence of a base such as sodium hydride. This reaction results in the formation of the desired product with a yield of around 70%. Other methods include the reaction of ethyl acetoacetate with 4-chloro-3-nitropyrazole in the presence of a catalyst such as copper(II) acetate or nickel(II) acetate.

Scientific Research Applications

Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has been used in various scientific research applications. One of the significant applications is as a building block for the synthesis of other compounds such as 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid, which has potential antifungal activity. Additionally, ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has been used in the synthesis of pyrazolopyridine derivatives, which have potential anticancer activity.

properties

IUPAC Name

ethyl 3-(4-chloro-3-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O4/c1-2-16-7(13)3-4-11-5-6(9)8(10-11)12(14)15/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLKUBAJTISWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate

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